Cas no 736987-67-0 (4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine)

4-(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine is a boronic ester derivative featuring a pyridine moiety and a vinyl linker. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances its shelf life and handling properties, while the pyridine ring offers coordination potential for further functionalization. Its structural design makes it particularly valuable in pharmaceutical and materials science applications, where precise C-C bond formation is critical. The compound’s compatibility with diverse reaction conditions and functional groups underscores its versatility in synthetic organic chemistry.
4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine structure
736987-67-0 structure
Product Name:4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine
CAS No:736987-67-0
MF:C13H18BNO2
MW:231.098523616791
MDL:MFCD22189137
CID:5465745
PubChem ID:57416519
Update Time:2025-06-30

4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
    • (e)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
    • J3.644.110K
    • Z2607885242
    • 4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
    • 2-[2-(4-Pyridyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborole
    • Pyridine, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-
    • 4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine
    • MDL: MFCD22189137
    • Inchi: 1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5-10H,1-4H3/b8-5+
    • InChI Key: IEKWFCPMKVVRKB-VMPITWQZSA-N
    • SMILES: O1B(/C=C/C2C=CN=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 231.1430590 g/mol
  • Monoisotopic Mass: 231.1430590 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 231.10
  • Topological Polar Surface Area: 31.4

4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine Pricemore >>

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Additional information on 4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine

Recent Advances in the Application of 4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine (CAS: 736987-67-0) in Chemical Biology and Pharmaceutical Research

The compound 4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine (CAS: 736987-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic ester derivative, characterized by its unique structural features, has demonstrated promising potential in various applications, including drug discovery, targeted therapy, and molecular imaging. The presence of the boronic ester moiety and the pyridine ring in its structure makes it a versatile building block for the synthesis of more complex molecules with tailored biological activities.

Recent studies have focused on leveraging the Suzuki-Miyaura cross-coupling reactions facilitated by the boronic ester group in 736987-67-0. This reaction is pivotal in the synthesis of biaryl compounds, which are frequently encountered in pharmaceuticals. For instance, researchers have successfully utilized this compound to develop novel kinase inhibitors, which show high selectivity and potency against specific cancer targets. The ability to form stable covalent bonds with biological targets under physiological conditions further enhances its utility in drug design.

In addition to its role in drug synthesis, 4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine has been explored as a fluorescent probe for bioimaging applications. Its pyridine moiety can interact with various biomolecules, enabling the visualization of cellular processes in real-time. Recent publications highlight its use in tracking the distribution of therapeutic agents within tumor tissues, providing valuable insights into drug delivery mechanisms and pharmacokinetics.

Another groundbreaking application of this compound lies in the development of boron neutron capture therapy (BNCT) agents. The boron-10 isotope, when incorporated into the boronic ester group, can capture thermal neutrons to produce high-energy particles that selectively destroy cancer cells. Preliminary in vitro and in vivo studies have shown that derivatives of 736987-67-0 exhibit enhanced tumor uptake and minimal off-target effects, making them promising candidates for clinical translation.

Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine-based compounds. Issues such as solubility, stability, and bioavailability need to be addressed to fully harness their therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations.

In conclusion, 4-(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylpyridine (CAS: 736987-67-0) represents a versatile and valuable tool in modern chemical biology and pharmaceutical research. Its applications span from drug synthesis and bioimaging to targeted cancer therapy, underscoring its significance in advancing medical science. Future studies are expected to further elucidate its mechanisms of action and expand its utility in therapeutic and diagnostic applications.

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